2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-10-15(4-5-17(13)24-3)11-19(23)22-9-7-16(12-22)25-18-6-8-20-14(2)21-18/h4-6,8,10,16H,7,9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSIHAVPOABNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)OC3=NC(=NC=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic molecule featuring multiple functional groups, including a methoxy-substituted phenyl ring and a pyrrolidine moiety. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting key findings from recent studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 316.39 g/mol
The biological activity of 2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is believed to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, while the methoxy and methyl substitutions may enhance lipophilicity and cellular permeability.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolidine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .
Anticancer Potential
Studies have also explored the anticancer potential of related compounds. For example, certain pyrrolidine derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this class of compounds may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrrolidine derivatives, researchers found that compounds similar to 2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one exhibited significant antibacterial activity. The study utilized a series of bacterial strains to evaluate the effectiveness of these compounds, noting that structural modifications could enhance their bioactivity.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
Study 2: Cytotoxicity Against Cancer Cells
Another study focused on the cytotoxic effects of related pyrrolidine derivatives on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated that some derivatives led to a significant reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic applications.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound C | 12 | MCF7 |
| Compound D | 15 | HeLa |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
The compound shares its pyrrolidin-1-yl ethanone backbone with several analogs. Key comparisons include:
(a) 2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one ()
- Similarities: Identical pyrrolidine-pyrimidinyloxy substituent and ethanone core.
- Differences: Substituent on ethanone: Fluorophenylsulfanyl (S-linked) vs. methoxy-methylphenyl (O-linked). Molecular weight: 347.40 () vs. ~353.42 (target compound), reflecting substituent mass differences .
(b) (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone ()
- Similarities: Pyrrolidine-methanone scaffold.
- Differences: Heterocycle: Pyridine () vs. pyrimidine (target compound). Substituent position: Pyridine at pyrrolidine’s 2-position vs. pyrimidinyloxy at 3-position. Molecular weight: 266.34 () vs. ~353.42 (target compound), highlighting the impact of pyrimidine and ethanone groups .
(c) Pyridin-2(1H)-one derivatives ()
- Similarities : Methoxyphenyl and heterocyclic substituents.
- Differences: Core structure: Pyridinone () vs. ethanone-pyrrolidine. Bioactivity: Bromophenyl-substituted analogs in showed higher antioxidant activity (79.05%) than methoxyphenyl derivatives (17.55%), suggesting substituent-dependent efficacy .
Structural and Functional Impact of Substituents
- Electronic Effects : Methoxy (target) and fluoro () groups influence electron density, affecting binding to hydrophobic pockets or polar residues.
- Steric Effects : The 3-methyl group on the phenyl ring (target) may enhance steric hindrance compared to smaller substituents like fluorine.
- Solubility : Sulfanyl () increases hydrophobicity vs. methoxy’s moderate polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
